beta-Bromoisovaleric acid
Overview
Description
Synthesis Analysis
The synthesis of beta-Bromoisovaleric acid involves several key processes, including alkylation, decarboxylation, bromination, and hydrolysis. Marvel and Vigneaud (2003) discuss the synthesis starting from isopropylmalonic ester, leading to the production of alpha-Bromoisovaleric acid through a sequence of bromination and hydrolysis reactions (Marvel & Vigneaud, 2003). Malin, A. Malin, and B. Laskin (2008) explored bromination in a polyphosphoric acid medium, demonstrating an efficient pathway for the industrial synthesis of alpha-Bromoisovaleric acid (Malin, Malin, & Laskin, 2008).
Molecular Structure Analysis
The molecular structure of this compound is pivotal for its reactivity and interaction with other compounds. Studies on related beta-amino acids and their cyclic derivatives provide insights into the conformational preferences and structural characteristics essential for understanding this compound's behavior in chemical reactions. For instance, Tanaka et al. (2001) analyzed the solid-state conformation of a hybrid tripeptide containing a cyclic beta-amino acid, shedding light on the structural aspects of such compounds (Tanaka, Oba, Ichiki, & Suemune, 2001).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including conjugation, hydrolysis, and bromination, leading to diverse derivatives. The glutathione conjugation and amidase-catalyzed hydrolysis of alpha-bromoisovalerylurea enantiomers in isolated rat hepatocytes indicate the compound's reactivity and potential metabolic pathways (te Koppele, de Lannoy, Pang, & Mulder, 1987).
Physical Properties Analysis
The physical properties, including melting points, boiling points, solubility, and stability, are crucial for handling and applying this compound in various contexts. While specific data on this compound's physical properties from recent studies are limited, understanding related compounds' physical properties can provide a proxy for its behavior under different conditions.
Chemical Properties Analysis
This compound's chemical properties, such as acidity/basicity, reactivity with different functional groups, and stability under various conditions, are essential for its application in synthesis and other chemical processes. Research on its reactions, such as the formation of glutathione conjugates and hydrolysis products, offers valuable information on its chemical behavior (te Koppele, de Lannoy, Pang, & Mulder, 1987).
Scientific Research Applications
Environmental and Plant Stress Resistance Applications
Compounds like Glycine betaine (GB) and proline have been extensively studied for their roles in improving plant abiotic stress resistance, such as drought, salinity, extreme temperatures, UV radiation, and heavy metals exposure. These compounds are known to positively affect enzyme and membrane integrity and mediate osmotic adjustment in plants under stress conditions. Research suggests that exogenous application of these compounds can significantly increase growth and crop yield under environmental stresses, highlighting the potential for chemical applications in agriculture to enhance plant resilience against abiotic stressors (Ashraf & Foolad, 2007).
Bronchiolitis Management and Research
In the domain of respiratory diseases, research focuses on the management of conditions like bronchiolitis, where diagnostic testing and pharmacologic options are evaluated for their efficacy in improving care outcomes. Beta-agonists, for instance, have been scrutinized for their lack of significant benefit in reducing hospital admissions or lengths of stay, emphasizing the need for limiting unnecessary testing and treatments in future quality improvement efforts (Schroeder & Mansbach, 2014).
Environmental Contaminants and Human Health
Research on environmental contaminants such as Hexabromocyclododecanes (HBCDs) focuses on their ubiquity in the environment and humans due to their use as flame retardants. Studies summarize HBCD concentrations across various environmental compartments and discuss their biomagnification potential, stereoisomer profiles, and implications for human health. This type of research underscores the importance of understanding chemical compounds' environmental and health impacts (Covaci et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Beta-Bromoisovaleric acid, also known as 3-bromo-3-methylbutanoic acid, is a derivative of isovaleric acid . The primary targets of isovaleric acid are Aspartate aminotransferase in Escherichia coli (strain K12), Pseudomonalisin in Pseudomonas sp. (strain 101), and 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase in Pseudomonas fluorescens . These enzymes play crucial roles in various biochemical pathways.
Mode of Action
Isovaleric acid may inhibit or modulate the activity of its target enzymes, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
Isovaleric acid, and by extension this compound, is involved in several biochemical pathways. One such pathway is the metabolism of branched-chain amino acids, where isovaleric acid is a byproduct . Another pathway is the peroxisomal α-oxidation of isovaleryl-CoA, which results in the formation of 2-hydroxyisovaleric acid .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of isovaleric acid provide some insights . Isovaleric acid is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound.
Result of Action
The result of this compound’s action would depend on its specific effects on its target enzymes. Changes in enzyme activity can lead to alterations in the concentrations of various metabolites, potentially affecting cellular functions and overall health .
properties
IUPAC Name |
3-bromo-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-5(2,6)3-4(7)8/h3H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVAKUCVZWTRHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340833 | |
Record name | beta-bromoisovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5798-88-9 | |
Record name | beta-Bromoisovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-bromoisovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-BROMOISOVALERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG702AHZ0D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.